molecular formula C16H14BrFN2OS B11565520 2-[(2-bromobenzyl)sulfanyl]-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide

2-[(2-bromobenzyl)sulfanyl]-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide

Cat. No.: B11565520
M. Wt: 381.3 g/mol
InChI Key: YOTXCVNHAONEMF-DJKKODMXSA-N
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Description

2-[(2-Bromobenzyl)sulfanyl]-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide is an organic compound with a complex structure that includes bromine, sulfur, fluorine, and nitrogen atoms

Preparation Methods

The synthesis of 2-[(2-bromobenzyl)sulfanyl]-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide typically involves multiple steps. One common synthetic route includes the reaction of 2-bromobenzyl chloride with thiourea to form 2-[(2-bromobenzyl)sulfanyl]acetohydrazide. This intermediate is then reacted with 2-fluorobenzaldehyde under specific conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

2-[(2-Bromobenzyl)sulfanyl]-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.

    Condensation: The compound can participate in condensation reactions with other aldehydes or ketones.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as acids or bases, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-[(2-Bromobenzyl)sulfanyl]-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-bromobenzyl)sulfanyl]-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds to 2-[(2-bromobenzyl)sulfanyl]-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide include:

  • 2-[(2-Bromobenzyl)sulfanyl]-N’-[(E)-(4-iodophenyl)methylene]acetohydrazide
  • 2-[(2-Bromobenzyl)sulfanyl]-N’-[(E)-(4-fluorophenyl)methylene]acetohydrazide

These compounds share similar structural features but differ in the substituents attached to the benzyl or phenyl rings. The uniqueness of 2-[(2-bromobenzyl)sulfanyl]-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide lies in its specific combination of bromine and fluorine atoms, which can influence its reactivity and biological activity .

Properties

Molecular Formula

C16H14BrFN2OS

Molecular Weight

381.3 g/mol

IUPAC Name

2-[(2-bromophenyl)methylsulfanyl]-N-[(E)-(2-fluorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H14BrFN2OS/c17-14-7-3-1-6-13(14)10-22-11-16(21)20-19-9-12-5-2-4-8-15(12)18/h1-9H,10-11H2,(H,20,21)/b19-9+

InChI Key

YOTXCVNHAONEMF-DJKKODMXSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CSCC(=O)N/N=C/C2=CC=CC=C2F)Br

Canonical SMILES

C1=CC=C(C(=C1)CSCC(=O)NN=CC2=CC=CC=C2F)Br

Origin of Product

United States

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